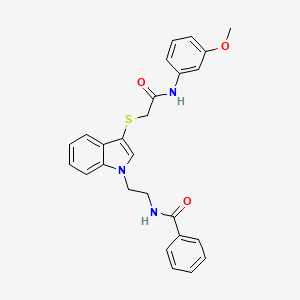
N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Structural Overview
The compound features a unique structural arrangement that includes an indole core, a benzamide moiety, and a thioether linkage. This configuration is significant for its biological interactions.
| Component | Description |
|---|---|
| Indole Core | Provides potential for interaction with biological targets |
| Benzamide Moiety | Enhances solubility and bioavailability |
| Thioether Linkage | Facilitates metabolic stability |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. The mechanism involves the down-regulation of critical proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, alongside modulation of apoptotic markers like Bcl-2 and cleaved caspases.
Key Findings:
- Cell Cycle Arrest : Induces G2/M phase arrest.
- Apoptosis Promotion : Enhances apoptotic pathways through protein modulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin in some cases . The structural features of the compound contribute to its ability to disrupt bacterial cell processes.
Antimicrobial Efficacy Data:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Superior |
| Escherichia coli | 16 µg/mL | Comparable |
Study 1: Anticancer Mechanism Exploration
A study focused on the mechanism of action revealed that this compound significantly inhibited tumor growth in xenograft models. The results indicated a reduction in tumor size correlated with increased apoptosis markers in treated groups compared to controls .
Study 2: Antimicrobial Assessment
Another investigation evaluated the antimicrobial properties against a panel of pathogens. The compound was tested using standard disk diffusion methods, demonstrating zones of inhibition comparable to leading antibiotics . This study underscored the potential for developing new antimicrobial agents from this class of compounds.
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-11-7-10-20(16-21)28-25(30)18-33-24-17-29(23-13-6-5-12-22(23)24)15-14-27-26(31)19-8-3-2-4-9-19/h2-13,16-17H,14-15,18H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBCXHLWJFNFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














